
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butyl group, a hydroxyethyl group, and a methylmorpholino group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butyl(2-hydroxyethyl)amino Intermediate: This step involves the reaction of butylamine with ethylene oxide under controlled conditions to form the butyl(2-hydroxyethyl)amino intermediate.
Introduction of the Methylmorpholino Group: The intermediate is then reacted with 2-methylmorpholine in the presence of a suitable catalyst to introduce the methylmorpholino group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Hydroxyethylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Butyl(2-hydroxyethyl)amino)-1-(morpholino)ethan-1-one
Uniqueness
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is unique due to the presence of both the butyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-[butyl(2-hydroxyethyl)amino]-1-(2-methylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C13H26N2O3/c1-3-4-5-14(6-8-16)11-13(17)15-7-9-18-12(2)10-15/h12,16H,3-11H2,1-2H3 |
InChI Key |
GYGXMHHFXFOFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)CC(=O)N1CCOC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
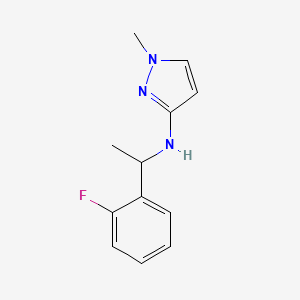
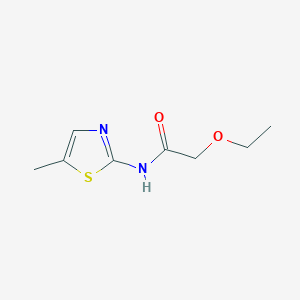
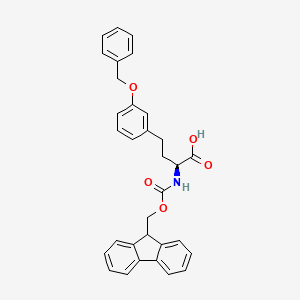
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
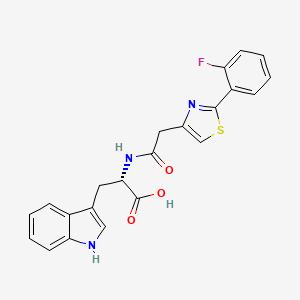

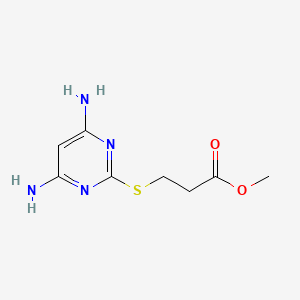
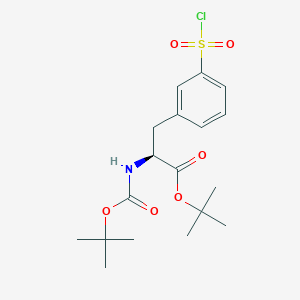
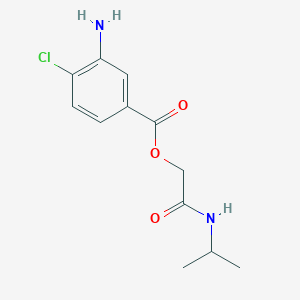
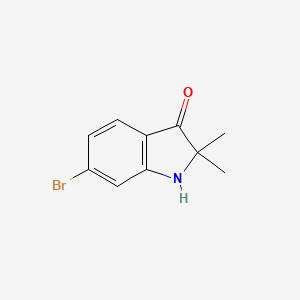
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
